6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol
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Overview
Description
6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol is a chemical compound with the molecular formula C11H9ClFN3OS It is characterized by the presence of an amino group, a chlorofluorobenzyl group, and a pyrimidin-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 6-amino-4-hydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorofluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol
- 6-Amino-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-ol
- 6-Amino-2-[(2-bromobenzyl)sulfanyl]pyrimidin-4-ol
Uniqueness
6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol is unique due to the presence of both chlorine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3OS/c12-7-2-1-3-8(13)6(7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZODYWWYESAXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=O)N2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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